molecular formula C12H16BrNO3 B8765494 tert-butyl (4-bromo-3-methoxyphenyl)carbamate

tert-butyl (4-bromo-3-methoxyphenyl)carbamate

Cat. No.: B8765494
M. Wt: 302.16 g/mol
InChI Key: FVRFUTSYZGORBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-bromo-3-methoxyphenyl)carbamate: is an organic compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.16 g/mol . It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methoxy group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-bromo-3-methoxyphenyl)carbamate typically involves the reaction of 4-bromo-3-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment for mixing, reaction control, and purification .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (4-bromo-3-methoxyphenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a protecting group for amines in peptide synthesis .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl (4-bromo-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and affect cellular functions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (4-bromo-3-methoxyphenyl)carbamate is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure allows for selective reactions and applications in various fields .

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

tert-butyl N-(4-bromo-3-methoxyphenyl)carbamate

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15)

InChI Key

FVRFUTSYZGORBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound was prepared from 4-bromo-3-methoxyaniline in the manner described for compound (2): 1H NMR (DMSO-d6, 400 MHz) δ 9.46 (s, 1H), 7.4 (d, 1H), 7.35 (s, 1H), 6.95 (d, 1H), 3.78 (s, 3H), 1.48 (s, 9H); TLC (heptane/ethyl acetate 8:2) Rf 0.37; RP-HPLC (Hypersil HyPurity Elite C18, 5 μm, 200 A, 250×4.6 mm; 25-100% acetonitrile-0.1 M ammonium acetate over 25 min, 1 ml/min) tr=18.60 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.